(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate typically involves the use of azetidine precursors and tert-butyl protecting groups. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require specific reaction conditions and catalysts.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions and subsequent purification steps. The use of metalated azetidines and practical C(sp3)–H functionalization techniques are also employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring. The ring strain and embedded nitrogen atom facilitate bond cleavage and functionalization, making it a versatile intermediate in various chemical reactions . The compound’s effects are mediated through pathways involving nucleophilic attack and electrophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring analogue with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain but less stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific tert-butyl protecting group and dimethylamino substituent, which confer distinct reactivity and stability characteristics. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[2-(dimethylamino)-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(14)8-10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
LHKPJKQHDZAQMU-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CC(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)N(C)C |
Origin of Product |
United States |
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